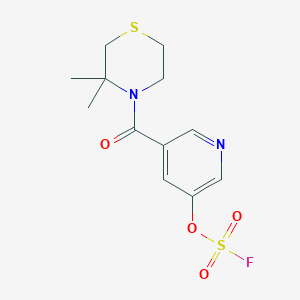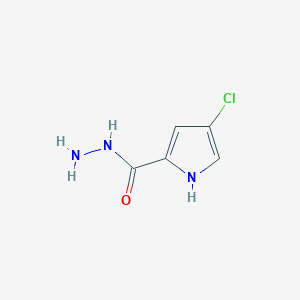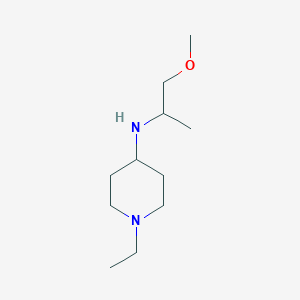![molecular formula C12H10N4S B2881926 3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 1351620-57-9](/img/structure/B2881926.png)
3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolo compounds are cyclic compounds with at least two different elements. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Two series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The structure of triazolo compounds is quite complex. On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
Triazolo compounds exhibit excellent calculated detonation performance . They are very sensitive but exhibit excellent calculated detonation performance .Physical And Chemical Properties Analysis
Triazolo compounds have remarkable measured density, excellent thermal stability, and very good calculated detonation performance . They outperform all current heat-resistant explosives .Aplicaciones Científicas De Investigación
Anticancer Activity
The core structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives has been studied for its potential anticancer properties. The ability to interact with various biological targets makes it a candidate for designing new anticancer agents. The presence of the thiol group in “3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” could be exploited for creating compounds that can selectively bind to cancerous cells or interfere with cell proliferation pathways .
Antimicrobial Agents
Compounds with the 1,2,4-triazolo[4,3-b]pyridazine scaffold have shown promising antimicrobial activity. The thiol group in the compound can be modified to enhance its interaction with bacterial enzymes or proteins, leading to the development of new antimicrobial drugs that can combat resistant strains of bacteria .
Enzyme Inhibition
The triazolopyridazine derivatives are known to act as enzyme inhibitors. They can be designed to inhibit enzymes like carbonic anhydrase, cholinesterase, and others involved in various physiological processes. This inhibition can be beneficial in treating diseases like glaucoma, Alzheimer’s disease, and others where enzyme activity is dysregulated .
Antitubercular Agents
The structural motif of triazolopyridazine is also being explored for its antitubercular activity. Given the rise of drug-resistant tuberculosis, new compounds based on this scaffold could lead to effective treatments against various strains of Mycobacterium tuberculosis .
Analgesic and Anti-inflammatory Properties
Research has indicated that certain triazolopyridazine derivatives exhibit analgesic and anti-inflammatory effects. These compounds can be used to develop new pain relievers and anti-inflammatory medications, potentially with fewer side effects compared to current treatments .
Antioxidant Properties
The antioxidant potential of triazolopyridazine derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in many chronic diseases. Modifying the “3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” molecule to enhance its antioxidant capacity could lead to the development of novel protective agents .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)12-14-13-10-6-7-11(17)15-16(10)12/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICKZQTFDKDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)
![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2881845.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)


![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)
![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)


![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)
![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)